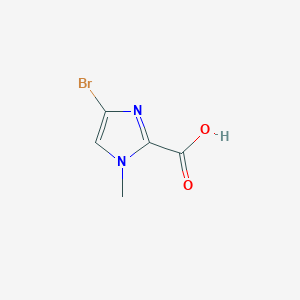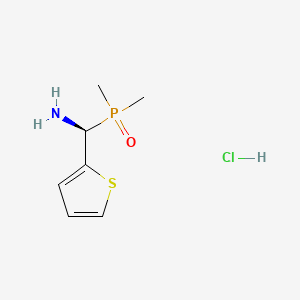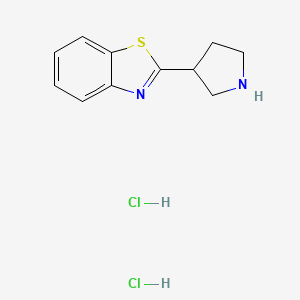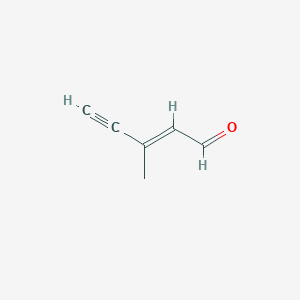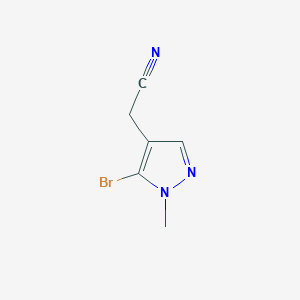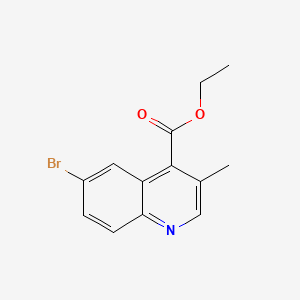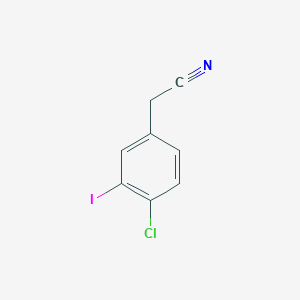
2-(4-Chloro-3-iodophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-iodophenyl)acetonitrile is an organic compound with the molecular formula C8H5ClIN It is a derivative of acetonitrile, where the hydrogen atoms are substituted with chlorine and iodine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-Chloro-3-iodophenyl)acetonitrile typically involves the reaction of 4-chlorobenzyl cyanide with iodine under specific conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the desired product . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-iodophenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the compound .
Scientific Research Applications
2-(4-Chloro-3-iodophenyl)acetonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-iodophenyl)acetonitrile involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to changes in the structure and function of the target molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Iodophenylacetonitrile: Similar in structure but lacks the chlorine atom.
4-Chlorobenzyl Cyanide: Similar in structure but lacks the iodine atom.
Uniqueness
2-(4-Chloro-3-iodophenyl)acetonitrile is unique due to the presence of both chlorine and iodine atoms on the phenyl ring. This dual substitution imparts distinct chemical properties, making it valuable for specific applications where such properties are desired .
Properties
Molecular Formula |
C8H5ClIN |
|---|---|
Molecular Weight |
277.49 g/mol |
IUPAC Name |
2-(4-chloro-3-iodophenyl)acetonitrile |
InChI |
InChI=1S/C8H5ClIN/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2 |
InChI Key |
GOWPRHFLIPWLGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


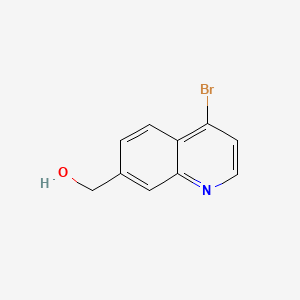
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13458781.png)
![6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13458796.png)
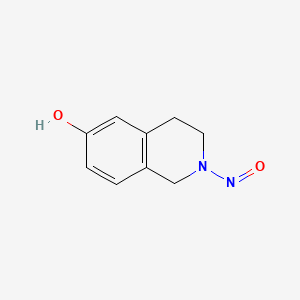
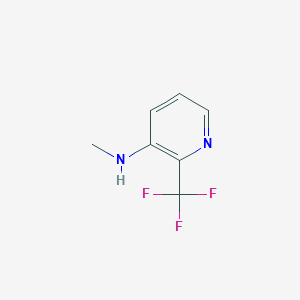
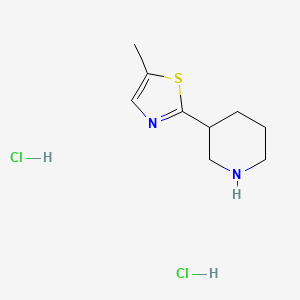
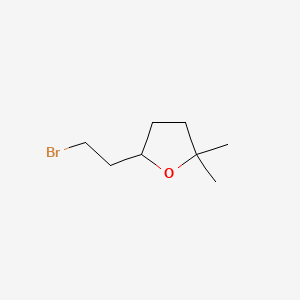
![(3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine](/img/structure/B13458815.png)
